1-[3-[(3-Aminoisoindol-1-ylidene)amino]phenyl]ethanone
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Overview
Description
1-[3-[(3-Aminoisoindol-1-ylidene)amino]phenyl]ethanone is a complex organic compound characterized by its unique structure, which includes an isoindole moiety. Isoindole derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research .
Preparation Methods
The synthesis of 1-[3-[(3-Aminoisoindol-1-ylidene)amino]phenyl]ethanone typically involves the condensation of an aromatic primary amine with a suitable carbonyl compound. One common method includes the reaction of 3-aminoisoindole with 3-nitrobenzaldehyde under acidic conditions, followed by reduction to yield the desired product . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[3-[(3-Aminoisoindol-1-ylidene)amino]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions, particularly at the aromatic ring, can be carried out using halogens or nitrating agents.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
1-[3-[(3-Aminoisoindol-1-ylidene)amino]phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[3-[(3-Aminoisoindol-1-ylidene)amino]phenyl]ethanone exerts its effects involves its interaction with specific molecular targets. The isoindole moiety allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 1-[3-[(3-Aminoisoindol-1-ylidene)amino]phenyl]ethanone include other isoindole derivatives such as:
1H-Isoindole-1,3(2H)-dione: Known for its use in pharmaceuticals and agrochemicals.
3-Amino-1H-isoindole: Utilized in the synthesis of complex organic molecules.
N-Substituted isoindoles: These compounds exhibit diverse biological activities and are used in various medicinal chemistry applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound in scientific research .
Properties
IUPAC Name |
1-[3-[(3-aminoisoindol-1-ylidene)amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-10(20)11-5-4-6-12(9-11)18-16-14-8-3-2-7-13(14)15(17)19-16/h2-9H,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMCLYWFSMPDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=C2C3=CC=CC=C3C(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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